5-Nitrouridine monohydrate
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Overview
Description
5-Nitrouridine monohydrate is a modified nucleoside derivative of uridine, where a nitro group is attached to the 5th position of the uracil ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitrouridine monohydrate typically involves the nitration of uridine. This process can be carried out using a mixture of nitric acid and sulfuric acid under controlled conditions to ensure the selective nitration at the 5th position of the uracil ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, purification steps, and ensuring the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Nitrouridine monohydrate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reductants.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used under basic conditions.
Major Products:
Reduction: The major product is 5-amino-uridine.
Substitution: The products vary depending on the nucleophile used but can include various substituted uridine derivatives.
Scientific Research Applications
5-Nitrouridine monohydrate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a probe to study nucleic acid interactions and modifications.
Industry: Used in the development of novel materials and biochemical assays.
Mechanism of Action
The mechanism of action of 5-nitrouridine monohydrate involves its incorporation into nucleic acids, where it can affect the structure and function of RNA and DNA. The nitro group can participate in various interactions, potentially leading to the inhibition of nucleic acid synthesis and function. This makes it a valuable tool in studying nucleic acid dynamics and developing therapeutic agents .
Comparison with Similar Compounds
- 5-Carbamoylmethyluridine
- 5-Carboxymethyluridine
Comparison: 5-Nitrouridine monohydrate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to other modified uridines like 5-carbamoylmethyluridine and 5-carboxymethyluridine. These differences make this compound particularly useful in specific research applications where nitro group reactivity is advantageous .
Properties
CAS No. |
63074-36-2 |
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Molecular Formula |
C9H13N3O9 |
Molecular Weight |
307.21 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidine-2,4-dione;hydrate |
InChI |
InChI=1S/C9H11N3O8.H2O/c13-2-4-5(14)6(15)8(20-4)11-1-3(12(18)19)7(16)10-9(11)17;/h1,4-6,8,13-15H,2H2,(H,10,16,17);1H2/t4-,5-,6-,8-;/m1./s1 |
InChI Key |
VVGNHCADNYTFOW-HCXTZZCQSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[N+](=O)[O-].O |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)[N+](=O)[O-].O |
Origin of Product |
United States |
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